6-Amino-5-nitronicotinic acid
Overview
Description
6-Amino-5-nitronicotinic acid (6-ANNA) is a nitronate derived from nicotinic acid. It is a crystalline solid with a melting point of 186-187 °C and a molecular weight of 151.11 g/mol. 6-ANNA has a variety of applications in organic synthesis, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a substrate for the synthesis of nucleosides and nucleotides, and as a ligand for metal complexes. It has also been used as an inhibitor of enzymes and as an antioxidant.
Scientific Research Applications
Synthesis of Biologically Important Compounds
6-Amino-5-nitronicotinic acid and its derivatives have been utilized in the synthesis of biologically significant compounds. For instance, in the stereoselective synthesis of 4-hydroxy 4-substituted glutamic acids, a common substructure in natural products such as monatin, lycoperdic acid, and dysiherbaine, reactions of nitrone with certain alcohols were investigated. This research highlights the utility of nitrones in developing methodology for synthesizing these natural products (Tamura et al., 2005).
Janovsky Reaction Studies
The Janovsky reaction of nitropyridines, including the preparation of 5-nitronicotinic acid and related compounds, showcases the versatility of nitronicotinic acids in chemical reactions. This study contributed to understanding the synthesis and properties of various nitropyridine derivatives, which are valuable in different chemical and pharmaceutical contexts (Nakadate et al., 1965).
Synthesis of Nitronicotinamides
Research has demonstrated the synthesis of previously unreported nitriles of 5-nitronicotinic acid, leading to the formation of nitronicotinamides. This study has implications for developing novel compounds and exploring their potential applications in various scientific fields (Sagitullina et al., 2010).
Stabilizing Factors in Vanadium Compounds
Investigations into the stabilizing factors for vanadium(IV) in amavadin demonstrated the role of secondary N-hydroxy amino acids, which were prepared using nitrone reduction as a key step. This research provided insights into the complexation and stability of vanadium compounds in certain environments, which is valuable in inorganic chemistry and related applications (Hubregtse et al., 2007).
Anticoccidial Agents Synthesis
In the field of veterinary medicine, the synthesis and evaluation of 5-nitronicotinamide and its analogues for anticoccidial activity represent another application. This research contributed to the development of compounds to combat coccidiosis in poultry, showing the relevance of nitronicotinic acid derivatives in animal health (Morisawa et al., 1977).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6-amino-5-nitropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGLUVPISQPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297412 | |
Record name | 6-amino-5-nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-06-2 | |
Record name | 89488-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-amino-5-nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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